molecular formula C8H6N2O B1359955 4-Cyanobenzamide CAS No. 3034-34-2

4-Cyanobenzamide

Cat. No.: B1359955
CAS No.: 3034-34-2
M. Wt: 146.15 g/mol
InChI Key: FUKWTMJZHKZKFA-UHFFFAOYSA-N
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Description

4-Cyanobenzamide is a chemical compound with the molecular formula C8H6N2O . It is a solid substance at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines .

Scientific Research Applications

1. Spectral and Structural Changes Analysis

4-Cyanobenzamide has been studied for its spectral and structural changes when converted into azanion. A combined IR experimental/DFT computational approach was applied to follow these changes, revealing weak effects on the cyano stretching band and strong effects on both amide stretching bands. The non-planar this compound molecule transforms into a planar azanion, indicating significant structural changes at and next to the azanionic center (Tsenov, Stoyanov, & Binev, 2008).

2. Involvement in Chemical Synthesis

This compound has been utilized in chemical synthesis, such as in the creation of dichloro(phthalocyanino)silicon. Two syntheses for this compound were reported using o-cyanobenzamide, indicating its utility in the preparation of complex organic compounds (Lowery et al., 1965).

3. Gas-Phase and Crystal Structure Analysis

Research on 3-cyanobenzamide, a related compound, revealed its molecular structure in both the gas-phase and in crystals. This study offers insights into the structural properties of similar cyanobenzamide derivatives, potentially applicable to this compound (Janczak & Kubiak, 2003).

4. Application in Solid-Phase Synthesis

The distribution of reactive sites in resin beads was studied using this compound. This research demonstrated the uniformity of this compound distribution within the bead, contributing to the field of solid-phase synthesis (Kress et al., 2001).

5. Role in Aggregation-Enhanced Emission

This compound-related compounds have been synthesized to exhibit aggregation-enhanced emission properties. These properties are important in the development of materials for optical and electronic applications, suggesting potential roles for this compound derivatives (Jia et al., 2013).

6. Palladium-Catalyzed Synthesis

A novel protocol for the synthesis of N-cyanobenzamides, starting from aryl halides and cyanamide, has been developed. This highlights the role of cyanobenzamide derivatives in complex chemical syntheses (Mane et al., 2013).

Mechanism of Action

Target of Action

The primary target of 4-Cyanobenzamide is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

It is known that the compound interacts with its target, potentially altering its function

Biochemical Pathways

The compound’s interaction with nitric oxide synthase suggests it may influence pathways involving nitric oxide signaling . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s mechanical compliance and room-temperature phosphorescence have been shown to vary depending on its molecular stacking mode . This suggests that the compound’s action may be sensitive to its physical and chemical environment.

Biochemical Analysis

Biochemical Properties

4-Cyanobenzamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with hydrogen-bonding accessible side-arms, which facilitates its self-assembly through crystallization engineering . The compound’s ability to form strong hydrogen-bond coupled dimers and interlocked π-stacked arrays is crucial for its biochemical properties . These interactions are essential for understanding the compound’s role in biochemical processes, as they influence its stability and reactivity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form polymorphic crystals with different mechanical responses and room-temperature phosphorescence emissions indicates its potential impact on cellular processes . The elastic flexibility and multicolor afterglow of certain polymorphs of this compound suggest that it can modulate cellular responses in a time-dependent manner .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form strong hydrogen-bond coupled dimers and interlocked π-stacked arrays is central to its mechanism of action . These interactions facilitate the stabilization of triplet excited states, which is crucial for its room-temperature phosphorescence properties . Additionally, the compound’s ability to form polymorphic crystals with different mechanical responses highlights its versatile molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s polymorphic nature allows it to exhibit different mechanical responses and room-temperature phosphorescence emissions over time . For instance, certain polymorphs of this compound exhibit time-dependent multicolor afterglow, transitioning from orange to green over a few seconds . This temporal behavior is essential for understanding the compound’s long-term effects in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular processes and biochemical reactions is dose-dependent . At lower doses, this compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s ability to form strong hydrogen-bond coupled dimers and interlocked π-stacked arrays plays a significant role in its metabolic pathways . These interactions facilitate the compound’s stability and reactivity, which are essential for its involvement in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form polymorphic crystals with different mechanical responses affects its localization and accumulation within cells . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s ability to form strong hydrogen-bond coupled dimers and interlocked π-stacked arrays directs it to specific compartments or organelles within cells . This subcellular localization is essential for understanding the compound’s activity and function in biochemical processes.

Properties

IUPAC Name

4-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKWTMJZHKZKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184424
Record name p-Cyanobenzamide
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-34-2
Record name 4-Cyanobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-34-2
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Record name p-Cyanobenzamide
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Record name p-Cyanobenzamide
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Record name p-cyanobenzamide
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Record name P-CYANOBENZAMIDE
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Synthesis routes and methods I

Procedure details

The nitrile hydratase activity was measured as follows. The cells (about 1 g by wet mass) were added to a reaction solution obtained by suspending from 1 to 10 mass % of terephthalonitrile (TPN) as a substrate in 10 ml of 20 mM phosphate buffer solution (pH: 7.0) and reacted at 30° C. while shaking, and the p-cyanobenzoic acid amide produced in the reaction solution was quantitated by HPLC at fixed intervals. The solid matter was removed from the reaction solution by centrifugation, and the supernatant 100-fold diluted with the eluant was used as the HPLC sample. The amidase activity was measured by using p-cyanobenzamide or benzamide serving as a substrate, performing the reaction under the same conditions as above, and determining the generated p-cyanobenzoic acid or benzoic acid by HPLC.
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

By the reaction in the same manner as in Example 25-i) using 4-cyanobenzoyl chloride (5.30 g) and 28% aqueous ammonia (20 ml), the title compound (3.62 g) was obtained by pale-brown needle crystals.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Terephthalonitrile (128 g) and tert-butanol (2432 g) were placed in a four-neck flask, and the mixture was heated to 80° C. with stirring. To the mixture, a 20% aqueous solution (13.4 g) of sodium hydroxide was added over three hours by use of a tube pump. Liquid chromatographic analysis revealed that the reaction mixture contained 71.5 g of p-cyanobenzamide (yield 49%) and 64 g of terephthalonitrile (conversion 50%). The reaction mixture was cooled to 25° C., neutralized with concentrated sulfuric acid (98% by weight), and heated under reduced pressure so as to concentrate the mixture and to remove tert-butanol (1824 g). After normal pressure was restored, the mixture was cooled to 25° C., and water (540 g) was added thereto. Subsequently, an aqueous solution (887.5 g) of sodium hypochlorite (effective chlorine 12%) was added to the reaction mixture over six hours while a 50% aqueous solution of sulfuric acid was added so as to maintain the pH of the mixture at 5-6. Liquid chromatographic analysis revealed that the reaction mixture contained 69.1 g of crude p-cyanobenzoic acid (yield 47%) and terephthalonitrile (64 g). Subsequently, the residual solvent (1090 g) was removed from the reaction mixture through distillation under reduced pressure. To the resultant mixture, a 48% aqueous solution of sodium hydroxide was added to thereby adjust the pH to 8, and the terephthalonitrile precipitated (60.2 g) was recovered through filtration. To the filtrate, concentrated sulfuric acid was added so as to adjust the pH to 3.0 and precipitate p-cyanobenzoic acid from its salt. The precipitate was dissolved by adding methanol (309 g) with heat, and the solution was cooled for crystallization, to thereby obtain 60.0 g of p-cyanobenzoic acid having a purity of 98% (yield 40%).
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
2432 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Yield
49%

Synthesis routes and methods IV

Procedure details

Isophthalonitrile (128 g) and ethanol (1700 g) were placed in a four-neck flask, and the mixture was heated to 78° C. with stirring. To the mixture, a 20% aqueous solution (10 g) of sodium hydroxide was added over three hours by use of a tube pump. Liquid chromatographic analysis revealed that the reaction mixture contained 100.7 g of p-cyanobenzamide (yield 69%) and 38.4 g of terephthalonitrile (conversion 70%). The reaction mixture was cooled to 25° C., neutralized with concentrated sulfuric acid, and heated under reduced pressure so as to concentrate the mixture and to remove ethanol (1275 g). After normal pressure was restored, the mixture was cooled to 25° C., and water (720 g) was added thereto. Subsequently, an aqueous solution (887.5 g) of sodium hypochlorite (effective chlorine 12%) was added to the reaction mixture over six hours while a 50% aqueous solution of sulfuric acid was added so as to maintain the pH of the mixture at 5-6. Liquid chromatographic analysis revealed that the reaction mixture contained 100.0 g of crude p-cyanobenzoic acid (yield 68%) and terephthalonitrile (38 g). Subsequently, the residual solvent (1090 g) was removed from the reaction mixture through distillation under reduced pressure. To the resultant mixture, a 48% aqueous solution of sodium hydroxide was added to thereby adjust the pH to 8, and precipitated terephthalonitrile (36 g) was recovered through filtration. To the filtrate, concentrated sulfuric acid was added so as to adjust the pH to 3.0 and precipitate p-cyanobenzoic acid from its salt. The precipitate was dissolved by adding ethanol (309 g) with heat, and the solution was cooled for crystallization, to thereby obtain 90.6 g of m-cyanobenzoic acid having a purity of 99% (yield 61%).
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
1700 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.4 g
Type
reactant
Reaction Step Three
Yield
69%

Synthesis routes and methods V

Procedure details

Terephthalonitrile (12.8 g, 0.1 mol) and ethanol (170.1 g) were mixed, and the resultant mixture was heated to 30° C. with stirring. To the mixture, a 20% aqueous solution of sodium hydroxide (10 g) was added over six hours. Liquid chromatographic analysis revealed the reaction mixture contained 9.8 g of p-cyanobenzamide (yield 67%).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
170.1 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Cyanobenzamide
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Customer
Q & A

Q1: How does the conversion of 4-cyanobenzamide into its azanion form impact its structure and vibrational properties?

A1: The conversion of this compound into its azanion form leads to significant structural and vibrational changes. While the cyano group (C≡N) stretching vibration remains relatively unaffected, the amide carbonyl (C=O) and carbon-nitrogen (C-N) stretching vibrations undergo major shifts. This is attributed to the delocalization of these vibrational modes in the azanion. Structurally, the initially non-planar this compound molecule transitions into a planar azanion, with the most significant changes occurring near the azanionic center. []

Q2: Can confocal Raman microscopy be used to study the accessibility of solid supports to enzymes? How does this compound play a role in this?

A2: Yes, confocal Raman microscopy, using this compound as a probe molecule, can effectively assess the accessibility of solid supports to enzymes. The method relies on detecting the characteristic cyano group (C≡N) stretching frequency of this compound attached to a peptide substrate. If an enzyme can penetrate the solid support and cleave the peptide, the cyano signal disappears, providing insight into enzyme accessibility within different materials. []

Q3: What is a practical synthetic application of this compound?

A4: this compound serves as a versatile precursor for synthesizing primary thioamides. Utilizing Lawesson's reagent in conjunction with boron trifluoride-diethyl ether complex, a variety of nitriles, including this compound, can be efficiently converted to their corresponding thioamides. This method offers a valuable tool in synthetic chemistry, enabling the preparation of thioamides, which are important building blocks and intermediates in organic synthesis. []

Q4: How does the molecular stacking mode in this compound crystals affect its mechanical properties and room-temperature phosphorescence?

A5: The molecular stacking arrangement within this compound crystals plays a crucial role in determining its mechanical compliance and room-temperature phosphorescence. Different polymorphic forms of this compound exhibit distinct stacking modes, leading to variations in their mechanical flexibility and phosphorescence behavior. []

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